Propyl 4-methylbenzoate

Overview

Description

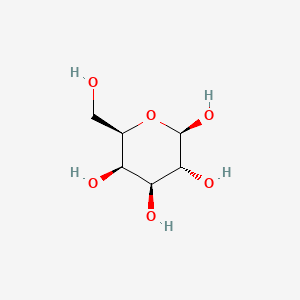

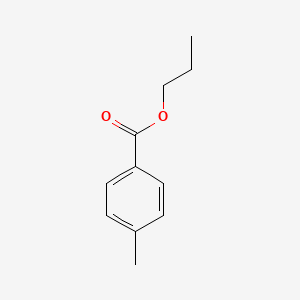

Propyl 4-methylbenzoate is an organic compound with the molecular formula C11H14O2 . It is a derivative of benzoic acid, specifically a propyl ester of 4-methylbenzoic acid .

Synthesis Analysis

The synthesis of propyl benzoate, a similar compound, has been studied in solvent-free conditions . The process involves lipase-catalyzed transesterification, where lipase is immobilized on Hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA) polymer blend . The reaction kinetics and mechanism were analyzed, and the activation energy was found to be 16.2 kcal/mol for immobilized Candida cylindracea (CCL) .Molecular Structure Analysis

The molecular structure of Propyl 4-methylbenzoate consists of a benzene ring substituted with a propyl ester and a methyl group . The average mass of the molecule is 178.228 Da, and the monoisotopic mass is 178.099380 Da .Physical And Chemical Properties Analysis

Propyl 4-methylbenzoate is a compound with the molecular formula C11H14O2 . The average mass of the molecule is 178.228 Da, and the monoisotopic mass is 178.099380 Da .Scientific Research Applications

Metabolism and Biotransformation

Propyl 4-methylbenzoate, as a type of paraben, undergoes metabolism mainly through esterase hydrolysis and glucuronidation by various UDP-glucuronosyltransferase (UGT) isoforms in the human liver. This process indicates that parabens like propyl 4-methylbenzoate do not accumulate in human tissues (Abbas et al., 2010).

Alkaline Hydrolysis

The alkaline hydrolysis of propyl 4-methylbenzoate has been studied in various states, revealing significant acceleration in the reaction rate in the frozen state compared to the liquid state. This finding is crucial for understanding the stability of drugs containing such esters under different storage conditions (Shija et al., 1992).

Analytical Detection and Quality Control

Propyl 4-methylbenzoate is quantitatively analyzed using microemulsion electrokinetic chromatography (MEEKC), a method that proves useful in routine quality control testing in pharmaceutical and cosmetic industries (Mahuzier et al., 2001).

Electrochemical Sensing

Electrochemical methods have been employed to investigate the behavior of parabens, including propyl 4-methylbenzoate, in various media. This approach is useful for the detection, assessment of stability, and environmental impact of such preservatives (Radovan et al., 2008).

Synthesis and Polymer Chemistry

Propyl 4-methylbenzoate has been utilized in the synthesis of polymers with specific optical properties, contributing to the development of materials with desired characteristics for various applications (Takagi et al., 2013).

Environmental Impact and Water Treatment

The degradation of propyl 4-methylbenzoate in water treatment processes, its kinetics, by-products, and potential toxic effects have been assessed, providing insights into the environmental impact of such compounds (An et al., 2018).

Safety and Hazards

Future Directions

A functional electrolyte containing propyl 4-methylbenzenesulfonate (PMBS) additive has been developed to improve the performance of the LiNi0.8Co0.1Mn0.1O2 (NCM811)/graphite pouch full cells, especially the cycling lifetime under low temperature . This suggests potential future directions in the use of propyl 4-methylbenzoate and similar compounds in battery technology .

Mechanism of Action

Target of Action

Propyl 4-methylbenzoate is a chemical compound with the molecular formula C11H14O2 Similar compounds, such as propyl benzoate, are known to be used as food additives and preservatives due to their antimicrobial properties . They are also used as synthetic flavoring agents in foods .

Mode of Action

It is known that the propyl group in similar compounds can be added in two steps: a friedel crafts acylation followed by a clemmensen reduction . This process is hindered if the benzene ring is strongly deactivated .

Biochemical Pathways

Similar compounds like methyl benzoate are known to be involved in the biosynthesis of floral scent compounds . The emission of methyl benzoate is flower-specific and developmentally regulated . Genes associated with methyl benzoate biosynthesis exhibit flower-specific or flower-preferential expression that is developmentally regulated .

Pharmacokinetics

The pharmacokinetics of similar compounds are often studied using high-performance liquid chromatography .

Result of Action

Similar compounds like propyl benzoate are known to have antimicrobial properties and are used as preservatives in cosmetics . They also have a nutty odor and sweet fruity or nut-like taste, and are used as synthetic flavoring agents in foods .

Action Environment

For example, the Friedel Crafts reactions used in the synthesis of similar compounds are hindered if the benzene ring is strongly deactivated .

properties

IUPAC Name |

propyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNBWFXCDULFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864168 | |

| Record name | Propyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 4-methylbenzoate | |

CAS RN |

6976-69-8, 9015-73-0 | |

| Record name | NSC24768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextran, 2-(diethylamino)ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)

![4-((6-Chloro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B6596385.png)

![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)